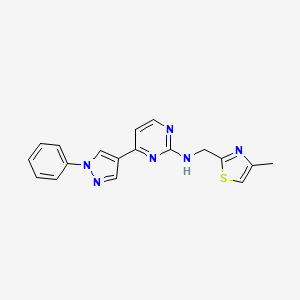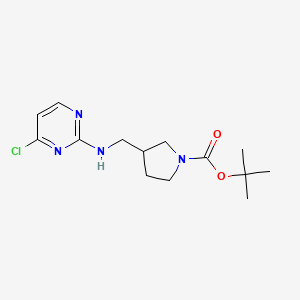
tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate: is a chemical compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a chloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyrimidine derivative reacts with the pyrrolidine intermediate.
Esterification: The final step involves the esterification of the pyrrolidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloropyrimidine moiety, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity .
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids .
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
- tert-Butyl 3-(((2-chloropyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-((4-chloropyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
- tert-Butyl 3-(((4-chloropyrimidin-2-yl)amino)methyl)pyrrolidine-1-carboxylate
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Propriétés
Formule moléculaire |
C14H21ClN4O2 |
|---|---|
Poids moléculaire |
312.79 g/mol |
Nom IUPAC |
tert-butyl 3-[[(4-chloropyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-5-10(9-19)8-17-12-16-6-4-11(15)18-12/h4,6,10H,5,7-9H2,1-3H3,(H,16,17,18) |
Clé InChI |
KILVKCLULDHUNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CNC2=NC=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dibromo-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15062093.png)
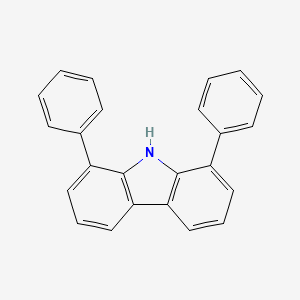
![((2S,3S)-4-(tert-butoxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B15062101.png)
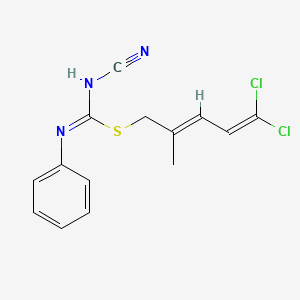
![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)

![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
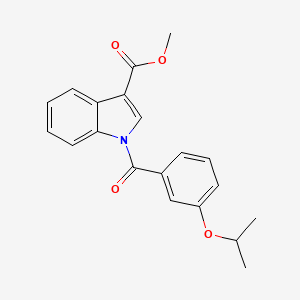
![[(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15062155.png)
![3-([1,1'-Biphenyl]-4-yl)-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazole](/img/structure/B15062157.png)
![(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]](/img/structure/B15062160.png)
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
